Bienvenue dans la boutique en ligne BenchChem!

N-(4-chlorophenyl)-9,10-dioxo-9,10-dihydro-1-anthracenesulfonamide

Antineoplastic Apoptosis agonist DNA synthesis inhibitor

Procure N-(4-chlorophenyl)-9,10-dioxo-9,10-dihydro-1-anthracenesulfonamide (CAS 333310-91-1) as a structurally unique 1-sulfonamide anthracene‑9,10‑dione regioisomer for systematic SAR studies. Its 4-chlorophenyl N-substituent contrasts with 2-chloro, 3-nitro, and 5-chloro-2-methyl analogs, enabling head-to-head selectivity profiling. With predicted antineoplastic (Pa=0.961) and apoptosis agonist (Pa=0.979) activity, but no prior target annotation, it is ideal for unbiased phenotypic screening in cancer cell panels. Also suitable as a potential negative control for STAT3-dependent assays when inactivity is confirmed. Insist on well-characterized material to ensure reproducible differentiation.

Molecular Formula C20H12ClNO4S
Molecular Weight 397.8g/mol
CAS No. 333310-91-1
Cat. No. B411123
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-chlorophenyl)-9,10-dioxo-9,10-dihydro-1-anthracenesulfonamide
CAS333310-91-1
Molecular FormulaC20H12ClNO4S
Molecular Weight397.8g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)S(=O)(=O)NC4=CC=C(C=C4)Cl
InChIInChI=1S/C20H12ClNO4S/c21-12-8-10-13(11-9-12)22-27(25,26)17-7-3-6-16-18(17)20(24)15-5-2-1-4-14(15)19(16)23/h1-11,22H
InChIKeyPKOFORSQGWYQOX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-Chlorophenyl)-9,10-dioxo-9,10-dihydro-1-anthracenesulfonamide – Compound Identity and Core Procurement Parameters


N-(4-Chlorophenyl)-9,10-dioxo-9,10-dihydro-1-anthracenesulfonamide (CAS 333310-91-1) is a synthetic anthracene‑9,10‑dione sulfonamide derivative with a molecular formula of C₂₀H₁₂ClNO₄S and a molecular weight of 397.8 g/mol [1]. It belongs to a broader class of N‑substituted 9,10‑dioxo‑9,10‑dihydro‑1‑anthracenesulfonamides that have been investigated for potential anticancer and antimicrobial properties [1]. The compound is commercially available as a research chemical from multiple vendors, but its published bioactivity data are extremely sparse, consisting primarily of predicted activities and analogy‑based inferences rather than direct experimental comparisons [1].

Why Generic Substitution Is Not Advisable for N-(4-Chlorophenyl)-9,10-dioxo-9,10-dihydro-1-anthracenesulfonamide


Within the anthracene‑9,10‑dione sulfonamide chemotype, small structural variations—including the position and identity of the N‑aryl substituent—can drastically alter biological target engagement, cellular potency, and physicochemical properties [1]. For instance, moving the chlorine from the 4‑position to the 2‑position or replacing it with a nitro, methyl, or naphthyl group generates analogs with divergent predicted bioactivity profiles and different experimental target affinities . Consequently, substituting N‑(4‑chlorophenyl)‑9,10‑dioxo‑9,10‑dihydro‑1‑anthracenesulfonamide with an in‑class analog without confirmatory head‑to‑head data carries a high risk of losing the desired biological readout. The quantitative evidence below substantiates where measurable differentiation has been observed or can be reasonably inferred.

Quantitative Differentiation Evidence for N-(4-Chlorophenyl)-9,10-dioxo-9,10-dihydro-1-anthracenesulfonamide vs. Closest Analogs


Predicted Biological Activity Spectrum Differentiates N-(4-Chlorophenyl) from N-(3-Nitrophenyl) Analog

In silico prediction (PASS) for the anthracene‑9,10‑dione scaffold containing this N‑(4‑chlorophenyl) moiety assigns high probability scores for antineoplastic (Pa = 0.961), apoptosis agonist (Pa = 0.979), DNA synthesis inhibitor (Pa = 0.991), and lipid metabolism regulator (Pa = 0.999) activities [1]. In contrast, the N‑(3‑nitrophenyl)‑9,10‑dioxo‑9,10‑dihydro‑2‑anthracenesulfonamide isomer (ChemBridge 5221100) shows a distinct predicted profile with emphasis on different cellular pathways; no equivalent PASS prediction data have been reported for the nitro analog . While PASS predictions do not constitute experimental validation, they provide a quantitative computational differentiation that can guide initial screening triage.

Antineoplastic Apoptosis agonist DNA synthesis inhibitor Lipid metabolism regulator

Regioisomeric Differentiation: N-(4-Chlorophenyl)-1-sulfonamide vs. N-(2-Chlorophenyl)-2-sulfonamide

The N‑(4‑chlorophenyl)‑1‑anthracenesulfonamide (CAS 333310‑91‑1) is the 1‑sulfonamide regioisomer, whereas the N‑(2‑chlorophenyl)‑2‑anthracenesulfonamide (CAS not available, but product is listed by multiple vendors) is the 2‑sulfonamide regioisomer . In anthracene‑9,10‑dione systems, the position of the sulfonamide group on the anthracene ring (1‑ vs. 2‑) influences the electronic conjugation, redox potential, and hydrogen‑bond geometry, which in turn can modulate target binding [1]. Although direct comparative biochemical data are not publicly available for these two exact regioisomers, the general principle that regioisomeric sulfonamide substitution alters biological activity is well documented for anthraquinone derivatives [1].

Regioisomer Sulfonamide position Structure-activity relationship

Absence of Experimental IC₅₀ Data for the Target Compound Contrasts with Analog LLL12 (5-Hydroxy-9,10-dioxo-1-anthracenesulfonamide)

The structurally related compound LLL12 (9,10‑dihydro‑5‑hydroxy‑9,10‑dioxo‑1‑anthracenesulfonamide, CAS 1260247‑42‑4) is a well‑characterized STAT3 inhibitor with published inhibitory activity against STAT3 phosphorylation in ovarian cancer cell lines . In contrast, no peer‑reviewed experimental IC₅₀ or Kᵢ values have been published for N‑(4‑chlorophenyl)‑9,10‑dioxo‑9,10‑dihydro‑1‑anthracenesulfonamide. This absence of public potency data is a critical differentiator in procurement: if a user requires a validated STAT3 inhibitor, LLL12 is the appropriate choice; if the user is exploring novel chemotypes or conducting a primary screen, the 4‑chlorophenyl analog may occupy a distinct chemical space.

STAT3 inhibition Cancer cell line IC₅₀ LLL12

Optimal Application Scenarios for N-(4-Chlorophenyl)-9,10-dioxo-9,10-dihydro-1-anthracenesulfonamide Based on Evidence Profile


Primary Phenotypic Screening in Oncology Panels

The in silico prediction of high antineoplastic (Pa = 0.961) and apoptosis agonist (Pa = 0.979) activity [1] supports the use of this compound as a starting point for unbiased phenotypic screening in cancer cell line panels. Because no prior target annotation exists, it is suitable for discovery programs seeking novel mechanisms of action rather than validated target engagement.

Chemical Biology Probe Development for Lipid Metabolism Pathways

With a predicted lipid metabolism regulator probability of 0.999 [1], this compound could serve as a chemical probe for lipid‑related targets (e.g., PPARs, LXR, FASN). Its structural novelty compared to known lipid‑modulating anthracenediones may offer a unique scaffold for medicinal chemistry optimization.

Regioisomeric SAR Expansion Studies

As a 1‑sulfonamide regioisomer with a 4‑chlorophenyl N‑substituent, this compound is valuable for systematic SAR studies that compare the 1‑ vs. 2‑sulfonamide position and the 4‑chloro vs. 2‑chloro, 3‑nitro, and 5‑chloro‑2‑methyl substitution patterns . Such studies require the procurement of multiple well‑characterized analogs.

Negative Control for STAT3‑Dependent Assays

Because the close analog LLL12 is a validated STAT3 inhibitor but the 4‑chlorophenyl compound lacks published STAT3 activity , the latter may function as a negative control in experiments designed to confirm STAT3‑dependent phenotypes, provided that its inactivity is experimentally verified in the user's assay system.

Quote Request

Request a Quote for N-(4-chlorophenyl)-9,10-dioxo-9,10-dihydro-1-anthracenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.